molecular formula C17H16N4O4S2 B3015825 2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide CAS No. 2034313-73-8

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide

Cat. No. B3015825
M. Wt: 404.46
InChI Key: FEWLCGMXJQLIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as MPSPB and is a sulfonamide derivative.

Scientific Research Applications

Synthesis and Characterization

The development of novel compounds through synthetic chemistry is a foundational aspect of exploring their scientific applications. For instance, research on the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has shown significant potential in anti-inflammatory and analgesic activities (Abu‐Hashem et al., 2020). This research emphasizes the importance of structural modification and diversification in discovering new therapeutic agents.

Antimicrobial and Anticancer Activities

Compounds with specific structural features, such as those similar to the given chemical, often exhibit promising antimicrobial and anticancer properties. For example, the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives and their evaluation against Ehrlich Ascites Carcinoma (EAC) cells highlight the potential of these compounds in cancer research (Hassan et al., 2014). Similarly, the development of pyrazoline benzene sulfonamides and their investigation for cytotoxic activities on tumor cell lines and inhibitory effects on carbonic anhydrase enzymes showcase a multifaceted approach to drug development (Kucukoglu et al., 2016).

Carbonic Anhydrase Inhibition

Research into the inhibitory activity of compounds on carbonic anhydrase enzymes has significant implications for treating conditions such as glaucoma, epilepsy, and altitude sickness. Studies on new benzenesulfonamides carrying a benzamide moiety, for instance, have explored their role as carbonic anhydrase and acetylcholinesterase inhibitors, showing nanomolar-level inhibition (Tuğrak et al., 2020). This highlights the compound's potential in developing targeted therapies for various disorders.

Pharmacological Effects

The exploration of novel compounds for their pharmacological effects remains a cornerstone of medical research. For instance, the synthesis of Schiff bases using thiophene-3-carbonitrile and their antimicrobial activity underlines the importance of chemical diversity in finding new antimicrobial agents (Puthran et al., 2019). Moreover, the investigation into the antiproliferative activities of pyrazole-sulfonamide derivatives against cancer cell lines provides insight into the therapeutic potential of such compounds (Mert et al., 2014).

properties

IUPAC Name

2-methoxy-5-[(3-thiophen-2-ylpyrazin-2-yl)methylsulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c1-25-14-5-4-11(9-12(14)17(18)22)27(23,24)21-10-13-16(20-7-6-19-13)15-3-2-8-26-15/h2-9,21H,10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEWLCGMXJQLIPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CS3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-5-(N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)sulfamoyl)benzamide

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